molecular formula C12H10F2N4O2 B10943380 N'-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}oxy)benzenecarboximidamide

N'-({[1-(difluoromethyl)-1H-pyrazol-5-yl]carbonyl}oxy)benzenecarboximidamide

Cat. No.: B10943380
M. Wt: 280.23 g/mol
InChI Key: YJMGTIMKRNJUNS-UHFFFAOYSA-N
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Description

(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their significant pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLATE can be achieved through various synthetic routes. One common method involves the use of Eschenmoser coupling reaction, which is a highly modular method starting from easily available 3-bromooxindoles or (2-oxoindolin-3-yl)triflate and thioacetamides or thiobenzamides . This method is feasible and scalable, with yields varying mostly from 70% to 97% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the Eschenmoser coupling reaction suggests that it could be adapted for industrial-scale production with appropriate optimization of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLATE undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLATE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLATE involves its interaction with specific molecular targets and pathways. It has been shown to inhibit various kinases, which are enzymes that play a crucial role in cell signaling and regulation . By inhibiting these kinases, the compound can interfere with the growth and proliferation of cancer cells.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

(Z)-[AMINO(PHENYL)METHYLIDENE]AMINO 1-(DIFLUOROMETHYL)-1H-PYRAZOLE-5-CARBOXYLATE is unique due to its specific molecular structure, which allows it to interact with a wide range of molecular targets. Its high yield and scalability in synthesis also make it a valuable compound for further research and development.

Properties

Molecular Formula

C12H10F2N4O2

Molecular Weight

280.23 g/mol

IUPAC Name

[(Z)-[amino(phenyl)methylidene]amino] 2-(difluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C12H10F2N4O2/c13-12(14)18-9(6-7-16-18)11(19)20-17-10(15)8-4-2-1-3-5-8/h1-7,12H,(H2,15,17)

InChI Key

YJMGTIMKRNJUNS-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC=NN2C(F)F)/N

Canonical SMILES

C1=CC=C(C=C1)C(=NOC(=O)C2=CC=NN2C(F)F)N

Origin of Product

United States

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